molecular formula C14H21I B8251854 1-Iodo-4-octylbenzene

1-Iodo-4-octylbenzene

Cat. No.: B8251854
M. Wt: 316.22 g/mol
InChI Key: FKZUJUAMRZCCRX-UHFFFAOYSA-N
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Description

1-Iodo-4-octylbenzene is an organic compound with the molecular formula C14H21I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and an octyl group is attached at the fourth position

Scientific Research Applications

1-Iodo-4-octylbenzene has several applications in scientific research:

Preparation Methods

1-Iodo-4-octylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-octylphenol, followed by benzyl protection and halogen exchange reaction. This method has been shown to improve yield and simplify purification . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction . Industrial production methods may vary, but they often involve similar steps to ensure high yield and purity.

Chemical Reactions Analysis

1-Iodo-4-octylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-iodo-4-octylbenzene in chemical reactions typically involves the formation of a positively charged intermediate, such as a benzenonium ion, during electrophilic aromatic substitution reactions . This intermediate then undergoes further reactions to yield the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions.

Comparison with Similar Compounds

1-Iodo-4-octylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.

Properties

IUPAC Name

1-iodo-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUJUAMRZCCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-octylaniline (80.0 g, 389.6 mmol) in water (780 mL) was added aqueous HCl (40 mL) at room temperature. After the mixture was cooled to 0° C., more aqueous HCl (43 mL) was added, followed by dropwise addition of a solution of NaNO2 (26.9 g, 389.6 mmol) in water (195 mL). To the resulting arenediazonium salt solution was added dropwise a solution of potassium iodide (64.67 g, 389.6 mmol) in water (195 mL). The resulting mixture was heated with stirring at 40° C. After two hours, sodium thiosulfate was added to decolorize and the product was extracted with ether. The ethereal extract was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a crude oil. The crude material was dissolved in ether and filtered through a plug of silica gel three times and dried in vacuo to give 1-iodo-4-octylbenzene as a colorless oil. The product was used in the next step without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
reactant
Reaction Step Three
Name
Quantity
26.9 g
Type
reactant
Reaction Step Four
Name
Quantity
195 mL
Type
solvent
Reaction Step Four
Quantity
64.67 g
Type
reactant
Reaction Step Five
Name
Quantity
195 mL
Type
solvent
Reaction Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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